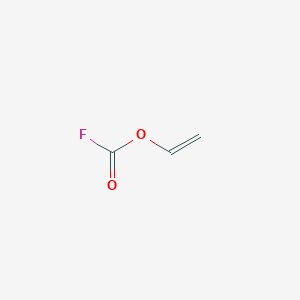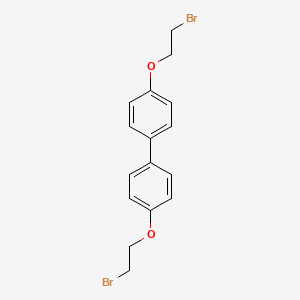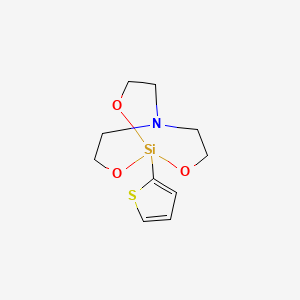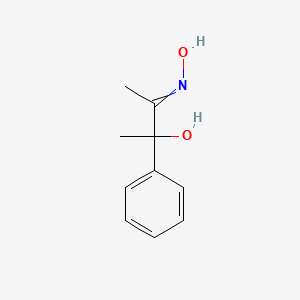![molecular formula C24H46O13 B14662150 Dodecanoic acid;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal CAS No. 51801-26-4](/img/structure/B14662150.png)
Dodecanoic acid;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dodecanoic acid;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal is a complex organic compound It is a derivative of dodecanoic acid, which is a twelve-carbon medium-chain saturated fatty acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dodecanoic acid;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal typically involves multiple steps. The starting material is often dodecanoic acid, which undergoes a series of hydroxylation reactions to introduce the hydroxyl groups at specific positions. The glycosidic linkage is formed through a reaction between the hydroxyl groups and a suitable hexanal derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalysts to achieve regioselective hydroxylation. Enzymatic methods can be employed to ensure high yield and purity. The process may also involve the use of protecting groups to prevent unwanted side reactions during the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Dodecanoic acid;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The carbonyl group in the hexanal moiety can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as halides and amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield dodecanoic acid derivatives with carbonyl functionalities, while reduction can produce alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Dodecanoic acid;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its antimicrobial properties and potential therapeutic applications.
Industry: Utilized in the production of surfactants and emulsifiers due to its amphiphilic nature.
Wirkmechanismus
The mechanism of action of Dodecanoic acid;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, affecting their structure and function. The glycosidic linkage may also play a role in its biological activity by facilitating its binding to carbohydrate-recognizing proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lauric acid (Dodecanoic acid): A twelve-carbon saturated fatty acid with strong bactericidal properties.
Hexanal derivatives: Compounds with similar aldehyde functionalities.
Uniqueness
Dodecanoic acid;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal is unique due to its multiple hydroxyl groups and glycosidic linkage, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
51801-26-4 |
|---|---|
Molekularformel |
C24H46O13 |
Molekulargewicht |
542.6 g/mol |
IUPAC-Name |
dodecanoic acid;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal |
InChI |
InChI=1S/C12H22O11.C12H24O2/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12;1-2-3-4-5-6-7-8-9-10-11-12(13)14/h1,4-12,14-21H,2-3H2;2-11H2,1H3,(H,13,14) |
InChI-Schlüssel |
WVHHCIHIDIXCAH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC(=O)O.C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[4-(2,4-Diamino-6-methylpyrimidin-5-yl)benzyl]-3-phenylurea](/img/structure/B14662093.png)
![4-[(Phenylsulfanyl)methyl]benzonitrile](/img/structure/B14662098.png)






![2-({[(4-Chlorophenyl)carbamoyl]oxy}imino)-2-cyanoacetamide](/img/structure/B14662163.png)


